Cas no 2229663-99-2 (3-(5-bromopyrimidin-2-yl)prop-2-enal)
3-(5-bromopyrimidin-2-yl)prop-2-enal Chemical and Physical Properties
Names and Identifiers
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- 3-(5-bromopyrimidin-2-yl)prop-2-enal
- 2229663-99-2
- EN300-1925625
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- Inchi: 1S/C7H5BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h1-5H/b2-1+
- InChI Key: COZOGSWTBIHYPU-OWOJBTEDSA-N
- SMILES: BrC1C=NC(/C=C/C=O)=NC=1
Computed Properties
- Exact Mass: 211.95853g/mol
- Monoisotopic Mass: 211.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 42.8Ų
3-(5-bromopyrimidin-2-yl)prop-2-enal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1925625-0.05g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1925625-0.1g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1925625-0.25g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1925625-0.5g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1925625-1.0g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 1g |
$986.0 | 2023-05-31 | ||
| Enamine | EN300-1925625-2.5g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1925625-5.0g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 5g |
$2858.0 | 2023-05-31 | ||
| Enamine | EN300-1925625-10.0g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 10g |
$4236.0 | 2023-05-31 | ||
| Enamine | EN300-1925625-1g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1925625-5g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 5g |
$2858.0 | 2023-09-17 |
3-(5-bromopyrimidin-2-yl)prop-2-enal Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-(5-bromopyrimidin-2-yl)prop-2-enal
Recent Advances in the Study of 3-(5-bromopyrimidin-2-yl)prop-2-enal (CAS: 2229663-99-2): A Promising Intermediate for Pharmaceutical Applications
The compound 3-(5-bromopyrimidin-2-yl)prop-2-enal (CAS: 2229663-99-2) has recently emerged as a significant intermediate in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This α,β-unsaturated aldehyde derivative of 5-bromopyrimidine has attracted considerable attention due to its versatile reactivity profile, which makes it a valuable building block for the synthesis of various biologically active molecules. Recent studies have focused on exploring its potential applications in drug discovery, especially in the design of kinase inhibitors and antiviral agents.
Structural analysis reveals that the presence of both the electron-deficient pyrimidine ring and the reactive α,β-unsaturated aldehyde moiety in 3-(5-bromopyrimidin-2-yl)prop-2-enal provides multiple sites for chemical modification. The 5-bromo substituent serves as an excellent handle for further functionalization through cross-coupling reactions, while the prop-2-enal group can participate in various cycloaddition and nucleophilic addition reactions. This dual functionality has been exploited in recent synthetic approaches to create diverse molecular scaffolds with potential pharmacological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 3-(5-bromopyrimidin-2-yl)prop-2-enal as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound served as the starting material for the development of potent and selective inhibitors through a series of palladium-catalyzed cross-coupling reactions followed by Michael additions. The resulting compounds showed promising activity in B-cell malignancy models, with several derivatives advancing to preclinical evaluation.
Another significant application was reported in antiviral drug development, where 3-(5-bromopyrimidin-2-yl)prop-2-enal was used to construct pyrimidine-based nucleoside analogs. Researchers at a leading pharmaceutical company employed this intermediate in the synthesis of potential SARS-CoV-2 main protease inhibitors, leveraging its ability to form covalent adducts with cysteine residues in the viral enzyme. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's potential in addressing current challenges in antiviral therapy.
Recent advances in synthetic methodology have also improved the accessibility of 3-(5-bromopyrimidin-2-yl)prop-2-enal. A 2024 Nature Protocols paper described an optimized, scalable synthesis starting from commercially available 5-bromo-2-aminopyrimidine, featuring a novel Vilsmeier-Haack formylation followed by Horner-Wadsworth-Emmons olefination. This improved protocol offers better yields (up to 78%) and purity (>98%) compared to previous methods, facilitating its broader application in medicinal chemistry programs.
The safety profile and physicochemical properties of 3-(5-bromopyrimidin-2-yl)prop-2-enal have been systematically investigated in recent preclinical studies. While the compound shows moderate reactivity typical of α,β-unsaturated carbonyls, proper handling protocols have been established to ensure safe laboratory use. Its favorable logP value (2.1) and moderate aqueous solubility make it particularly suitable for medicinal chemistry applications where balanced lipophilicity is desired.
Looking forward, the unique structural features of 3-(5-bromopyrimidin-2-yl)prop-2-enal continue to inspire innovative applications in drug discovery. Current research directions include its use in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent inhibitor design. With its growing importance in pharmaceutical research, this compound is expected to remain a focus of investigation in the coming years, potentially leading to breakthrough therapies in oncology, immunology, and infectious diseases.
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